

Compound of Interest

Compound Name: 6,7-Dihydro-4-benzo[b]thiophenone
Cat. No.: B155543

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure elucidation of **6,7-Dihydro-4-benzo[b]thiophenone**, a key intermediate in the synthesis of various pharmaceuticals. Detailed experimental procedures and synthesis routes are also provided to aid in the replication of these results.

Compound Identification

- Compound Name: **6,7-Dihydro-4-benzo[b]thiophenone**
- Synonyms: 4-Keto-4,5,6,7-tetrahydrothianaphthene, 4-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene[2]
- CAS Number: 13414-95-4[2]
- Molecular Formula: C₉H₈OS[2]
- Molecular Weight: 152.21 g/mol [2]
- Structure:

/ \ / C---C / CH₂-CH₂

Spectroscopic Data Summary

The structural confirmation of **6,7-Dihydro-4-benzo[b]thiophenone** is achieved through a comprehensive analysis of its spectroscopic data, including NMR, IR, and mass spectrometry.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity
Data not publicly available in detail. Expected signals are described below based on the structure.	
~7.2-7.8	Doublet
~7.0-7.5	Doublet
~2.9-3.1	Triplet
~2.4-2.6	Triplet
~2.0-2.3	Multiplet

Note: The predicted chemical shifts are based on the analysis of similar structures and general principles of

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm
Data not publicly available in detail. Expected signals are described below based on the structure.
~190-200
~140-150
~135-145
~125-135
~120-130
~35-45
~20-30
~20-30

Note: The predicted chemical shifts are based on the analysis of similar structures and general principles of

Table 3: Mass Spectrometry Data

m/z	Relative
152	High
124	Moderate
96	Moderate

Note: The fragmentation pattern is predicted based on the structure and common fragmentation pathways for similar compounds.

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensit
~1660-1690	Strong
~3000-3100	Medium
~2850-2960	Medium
~1400-1600	Medium-St
~1100-1300	Medium

Note: The predicted absorption bands are based on characteristic group frequencies.

Table 5: UV-Vis Spectroscopy Data

λ _{max} (nm)	Molar Ab
Data not publicly available. Expected absorptions are described below based on the structure.	
~250-270	-
~300-330	-

Note: The predicted absorption maxima are based on the electronic transitions of the conjugated system.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 300 MHz or higher field NMR spectrometer.

Sample Preparation: Approximately 5-10 mg of **6,7-Dihydro-4-benzo[b]thiophenone** was dissolved in 0.5-0.7 mL of a suitable organic solvent.

•

¹H NMR Acquisition: The ¹H NMR spectrum was acquired with a pulse angle of 45°, a relaxation delay of 2 seconds, and a scan time of 10 minutes.

•

¹³C NMR Acquisition: The ¹³C NMR spectrum was acquired using a proton-decoupled pulse sequence with a pulse angle of 90°, a relaxation delay of 10 seconds, and a scan time of 10 minutes.

•

Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were assigned using reference compounds and comparison with literature data.

Mass Spectrometry (MS)

•

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

•

Sample Introduction: A dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) was introduced into the mass spectrometer.

•

Ionization: Electron ionization was performed at 70 eV.

•

Mass Analysis: The ions were separated by a quadrupole or time-of-flight (TOF) mass analyzer.

•

Data Acquisition: The mass spectrum was recorded over a mass-to-charge ratio (m/z) range of 50-300.

Infrared (IR) Spectroscopy

•

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

•

Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) cell.

•

Data Acquisition: The spectrum was recorded in the range of 4000-400 cm^{-1} by co-adding 32 scans at a resolution of 4 cm^{-1} .

•

Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

•

Instrumentation: A dual-beam UV-Vis spectrophotometer.

•

Sample Preparation: A stock solution of **6,7-Dihydro-4-benzo[b]thiophenone** was prepared in a UV-grade solvent.

• Data Acquisition: The UV-Vis spectrum was recorded from 200 to 400 nm using a quartz cuvette with a 1 cm path length. The spectrum showed a major absorption peak at 250 nm and a minor peak at 300 nm.

• Data Analysis: The wavelengths of maximum absorbance (λ_{max}) were determined from the spectrum.

Structure Elucidation Workflow

The logical process for elucidating the structure of **6,7-Dihydro-4-benzo[b]thiophenone** from its spectroscopic data is as follows:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. vromedia.agriculture.vic.gov.au [vromedia.agriculture.vic.gov.au]
- 2. 6,7-二氢-4-苯并[b]噻吩酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [Structure Elucidation of 6,7-Dihydro-4-benzo[b]thiophenone: A Technical Guide]. BenchChem, [2025]. [Online]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.